Herbicidal Potency of 3-Trifluoromethylphenyl Urea Derivative vs. Commercial Sulfonylurea Benchmark
In a direct head-to-head comparison, a pyrimidyl urea derivative incorporating the 3-(trifluoromethyl)phenyl moiety (Compound 25: N-(3-trifluoromethylphenyl)-N′-(2-amino-4-chloro-6-methylpyrimidyl) urea) exhibited substantially greater herbicidal potency against SV (Setaria viridis) than the commercially established herbicide bensulfuron [1]. This demonstrates the functional advantage conferred by the 3-CF3 phenylurea scaffold when elaborated with appropriate heterocyclic partners.
| Evidence Dimension | Herbicidal activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.67 mg/L |
| Comparator Or Baseline | Bensulfuron (commercial sulfonylurea herbicide) |
| Quantified Difference | 2.35-fold more potent (bensulfuron IC50 = 27.45 mg/L) |
| Conditions | In vitro Setaria viridis (SV) growth inhibition assay |
Why This Matters
This quantifies that the 3-trifluoromethylphenyl urea pharmacophore, when incorporated into an optimized pyrimidyl urea derivative, can outperform a widely used commercial herbicide benchmark by over 2-fold, directly informing agrochemical lead selection and synthetic prioritization.
- [1] Wang F-Y, et al. N-Fluorinated phenyl-N′-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. Chin Chem Lett. 2014. View Source
